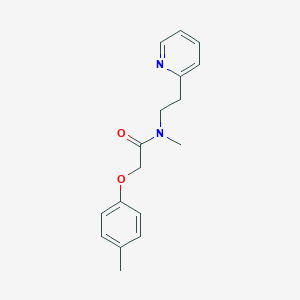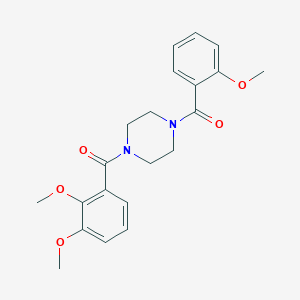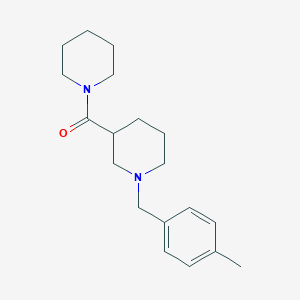![molecular formula C18H27N3O B247365 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane, also known as PIPPA, is a chemical compound that belongs to the class of azepane derivatives. It has been studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Mechanism Of Action
The mechanism of action of 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane is not fully understood, but it is believed to act as a modulator of the cholinergic system in the brain. 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has been shown to bind to the muscarinic acetylcholine receptor and inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which is believed to be responsible for the pharmacological effects of 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane.
Biochemical and Physiological Effects:
1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, indicating its potential use as an analgesic. 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has also been shown to reduce anxiety and depression-like behaviors in animal models, indicating its potential use as an anxiolytic and antidepressant. Additionally, 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has been shown to improve cognitive function in animal models, indicating its potential use in the treatment of neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It also exhibits a wide range of pharmacological properties, making it useful for studying various physiological and biochemical processes. However, 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has not been extensively studied in humans, which limits its potential use in clinical settings.
Future Directions
There are several future directions for research on 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane. One direction is to further investigate its mechanism of action and its potential use in the treatment of neurodegenerative disorders. Another direction is to study its potential use in the treatment of pain, anxiety, and depression in humans. Additionally, future research could focus on developing new derivatives of 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane with improved pharmacological properties and reduced side effects.
Synthesis Methods
The synthesis of 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane involves the reaction of 2-pyridinecarboxaldehyde with piperidine in the presence of sodium borohydride. The resulting intermediate is then reacted with 1-bromoadamantane to form the final product, 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane. This method has been optimized to yield high purity and yield of 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane.
Scientific Research Applications
1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological properties, including analgesic, anxiolytic, and antidepressant effects. 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane |
|---|---|
Molecular Formula |
C18H27N3O |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
azepan-1-yl-[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C18H27N3O/c22-18(21-12-5-1-2-6-13-21)16-8-7-11-20(14-16)15-17-9-3-4-10-19-17/h3-4,9-10,16H,1-2,5-8,11-15H2 |
InChI Key |
TWICQFAVVXGLRU-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=N3 |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)
![2-(4-chlorophenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247283.png)

![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)

![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247296.png)


![1-{[1-(2,4,5-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247303.png)
![1-{[1-(2,3,4-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247304.png)
